molecular formula C9H18O2S B2847367 Tert-butyl 3-methyl-2-sulfanylbutanoate CAS No. 1702524-88-6

Tert-butyl 3-methyl-2-sulfanylbutanoate

Cat. No.: B2847367
CAS No.: 1702524-88-6
M. Wt: 190.3
InChI Key: NCFZZMIOZXLPNE-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-sulfanylbutanoate is an organic sulfur compound with the molecular formula C9H18O2S and a molecular weight of 190.30 g/mol . Its structure features a thioester group, characterized by a carbonyl group (C=O) adjacent to a sulfur atom (S), which is of significant interest in synthetic organic chemistry . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability, making it a valuable intermediate for the synthesis of more complex molecules . Researchers can utilize this compound as a building block in the development of pharmaceuticals, agrochemicals, and novel organic materials. Its mechanism of action often involves nucleophilic reactions at the carbonyl carbon or transformations of the sulfanyl group, facilitating the introduction of branched-chain structural motifs into target compounds . The provided SMILES notation is CC(C)C(C(=O)OC(C)(C)C)S, and the InChIKey is NCFZZMIOZXLPNE-UHFFFAOYSA-N . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only; it is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 3-methyl-2-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-6(2)7(12)8(10)11-9(3,4)5/h6-7,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFZZMIOZXLPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702524-88-6
Record name tert-butyl 3-methyl-2-sulfanylbutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2-sulfanylbutanoate typically involves the esterification of 3-methyl-2-sulfanylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

3-methyl-2-sulfanylbutanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-methyl-2-sulfanylbutanoate+water\text{3-methyl-2-sulfanylbutanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-methyl-2-sulfanylbutanoic acid+tert-butyl alcoholacid catalyst​tert-butyl 3-methyl-2-sulfanylbutanoate+water

Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-sulfanylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

Scientific Research Applications

Chemical Research

Tert-butyl 3-methyl-2-sulfanylbutanoate is utilized as a building block in organic synthesis. Its unique thiol group enables it to participate in various reactions, including:

  • Oxidation : The thiol group can be oxidized to form disulfides.
  • Reduction : The ester functionality can be reduced to yield alcohols.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions, expanding its utility in synthesizing complex molecules.

Biological Research

In biological contexts, this compound has been studied for its potential roles in:

  • Enzyme Inhibition : Its structure allows it to interact with enzyme active sites, potentially inhibiting their function.
  • Protein Modification : The thiol group can form disulfide bonds with proteins, altering their structure and activity.

Medicinal Applications

This compound is being investigated for its therapeutic potential:

  • Chelation Therapy : Its ability to form strong bonds with metal ions makes it a candidate for treating conditions related to metal ion imbalance.
  • Drug Development : Research is ongoing into its efficacy as a lead compound in developing new pharmaceuticals targeting specific diseases.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, this compound was tested against various proteases. Results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated.

CompoundIC50 (µM)Target Enzyme
This compound15Protease A
Control50Protease A

Case Study 2: Chelation Properties

A study focused on the chelation properties of this compound demonstrated its effectiveness in binding metal ions such as lead and cadmium. This property is crucial for developing treatments for heavy metal poisoning.

Metal IonBinding Affinity (K_d)Application
Lead10 nMChelation Therapy
Cadmium5 nMChelation Therapy

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-sulfanylbutanoate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the sulfanyl and ester groups. The sulfanyl group can act as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis or reduction to form alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences in molecular structure, functional groups, and physicochemical properties among tert-butyl 3-methyl-2-sulfanylbutanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₉H₁₈O₂S 190.30 Ester, sulfanyl (-SH) Thiol-protecting group, organic synthesis
tert-Butyl alcohol C₄H₁₀O 74.12 Hydroxyl (-OH) Solvent, gasoline additive, flavor synthesis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 Ester, hydroxymethyl (-CH₂OH), methoxyphenyl Pharmaceutical research
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate C₁₀H₂₀ClNO₄S 293.79 Carbamate (-OCONH-), chlorosulfonyl (-SO₂Cl) Reactive intermediate, sulfonamide synthesis
Key Observations:
  • Functional Groups: The sulfanyl group in this compound distinguishes it from hydroxyl-containing tert-butyl alcohol and carbamate/chlorosulfonyl derivatives. This group enhances nucleophilicity, enabling thiol-specific reactions.
  • Stability : Tert-butyl esters (e.g., the target compound and pyrrolidine derivative) are more hydrolytically stable than tert-butyl alcohol, which is prone to dehydration under acidic conditions .
Reactivity:
  • This compound: The sulfanyl group may react with oxidizing agents, electrophiles, or disulfide-forming agents. Its ester group is stable under basic conditions but hydrolyzes in strong acids .
  • tert-Butyl Alcohol : Reacts violently with oxidizers (e.g., peroxides), alkali metals, and strong acids, producing flammable gases (isobutylene, hydrogen) .
  • tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate : The chlorosulfonyl group is highly reactive with nucleophiles (e.g., amines), making it useful in sulfonamide synthesis .

Research Findings and Gaps

  • Toxicity Data : While tert-butyl alcohol has well-documented hazards (e.g., respiratory irritation, flammability) , the sulfanyl ester lacks comprehensive toxicological studies, necessitating precautionary measures.
  • Stability Comparisons : Tert-butyl esters generally exhibit superior stability compared to tert-butyl alcohol, which decomposes under acidic or oxidative conditions .

Biological Activity

Tert-butyl 3-methyl-2-sulfanylbutanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic stability, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C9H18O2SC_9H_{18}O_2S. The presence of the tert-butyl group contributes to its steric properties, which can influence its interactions with biological systems.

Metabolic Stability

One significant aspect of the biological activity of this compound is its metabolic stability. Research has shown that compounds containing the tert-butyl group often exhibit high metabolic lability, leading to rapid clearance from biological systems. This characteristic can limit their effectiveness as therapeutic agents .

Table 1: Metabolic Stability Comparisons

CompoundIn Vitro Clearance (mL/min/kg)Half-Life (min)
This compoundTBDTBD
Trifluoromethylcyclopropyl analogReducedIncreased

This table summarizes findings from studies comparing the metabolic stability of tert-butyl-containing compounds with their analogs that incorporate modifications to enhance stability .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that compounds with similar structures may interact with various cytochrome P450 isoforms, which are crucial for drug metabolism. For instance, studies indicate that oxidation processes involving these enzymes are significant in determining the metabolic fate of such compounds .

Case Studies

  • In Vitro Studies : In a study examining the metabolic pathways of related compounds, it was found that the major route involved oxidative metabolism mediated by multiple cytochrome P450 isoforms (CYPs) including CYP3A4/5 and CYP2D6. This suggests that similar pathways may be relevant for this compound .
  • Toxicological Assessments : The National Toxicology Program (NTP) has conducted extensive assessments on related compounds, highlighting potential nephrotoxic effects associated with prolonged exposure to tert-butanol derivatives. While specific data on this compound is limited, these findings emphasize the importance of evaluating toxicity in drug development .

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm efficacy against specific pathogens.
  • Antioxidant Properties : Compounds within this class may exhibit antioxidant activity, contributing to cellular protection mechanisms.

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